molecular formula C25H23F2N5O B10959837 2-(1-Adamantyl)-5-[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]-1,3,4-oxadiazole

2-(1-Adamantyl)-5-[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]-1,3,4-oxadiazole

Cat. No.: B10959837
M. Wt: 447.5 g/mol
InChI Key: FSWNLLAVPWUGGD-UHFFFAOYSA-N
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Description

2-(1-Adamantyl)-5-[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]-1,3,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Adamantyl)-5-[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]-1,3,4-oxadiazole typically involves multiple steps, starting from readily available precursors. The key steps may include:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyrimidine precursors under acidic or basic conditions.

    Introduction of the adamantyl group: This step involves the alkylation of the pyrazolo[1,5-a]pyrimidine core with 1-adamantyl halides in the presence of a base.

    Formation of the oxadiazole ring: This can be accomplished by the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1-Adamantyl)-5-[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-Adamantyl)-5-[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit specific enzymes involved in disease pathways.

    Receptor binding: It may bind to specific receptors, modulating their activity.

    Signal transduction: The compound may interfere with cellular signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Adamantyl)-5-[7-(trifluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]-1,3,4-oxadiazole
  • 2-(1-Adamantyl)-5-[7-(methyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]-1,3,4-oxadiazole

Uniqueness

2-(1-Adamantyl)-5-[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]-1,3,4-oxadiazole is unique due to the presence of the difluoromethyl group, which can enhance its biological activity and stability compared to similar compounds.

Properties

Molecular Formula

C25H23F2N5O

Molecular Weight

447.5 g/mol

IUPAC Name

2-(1-adamantyl)-5-[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]-1,3,4-oxadiazole

InChI

InChI=1S/C25H23F2N5O/c26-21(27)20-9-19(17-4-2-1-3-5-17)29-22-18(13-28-32(20)22)23-30-31-24(33-23)25-10-14-6-15(11-25)8-16(7-14)12-25/h1-5,9,13-16,21H,6-8,10-12H2

InChI Key

FSWNLLAVPWUGGD-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NN=C(O4)C5=C6N=C(C=C(N6N=C5)C(F)F)C7=CC=CC=C7

Origin of Product

United States

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